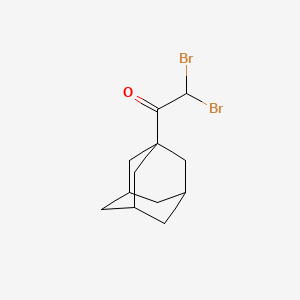

1-(Adamantan-1-yl)-2,2-dibromoethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of adamantane derivatives, including 1-(Adamantan-1-yl)-2,2-dibromoethanone, involves various chemical strategies, such as functionalization of the adamantane core with halogens and ketone groups. A common method for synthesizing highly substituted adamantanes involves electrophilic additions, where the adamantyl cation serves as a versatile intermediate that can be trapped by nucleophiles, including halides and ketones, to introduce diverse functionalities into the adamantane scaffold (Jung & Lee, 2014).

Molecular Structure Analysis

Adamantane derivatives are characterized by their three-dimensional, cage-like structures. The incorporation of functional groups such as the 2,2-dibromoethanone moiety influences the electronic distribution and steric arrangement, impacting the overall molecular geometry and stability. Studies using crystallography and quantum theory of atoms-in-molecules (QTAIM) have provided insights into the non-covalent interactions and molecular geometry of similar adamantane-based compounds, highlighting the role of substituents in dictating the molecular arrangement (El-Emam et al., 2020).

Applications De Recherche Scientifique

1. Application in Organic and Petrochemical Synthesis

- Summary of the Application: The compound (Z)-2′-((adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione was found to be a by-product of the reaction of 1,3-dehydroadamantane with 3-methyl-2-thioxoimidazolidin-4-one .

- Methods of Application: The reaction was characterized via single-crystal X-ray diffraction .

- Results or Outcomes: The by-product was identified as (Z)-2′-((adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione .

2. Application in Antifungal Activity

- Summary of the Application: Adamantan-1-yl ethanone oxime esters were synthesized and evaluated for their antifungal activities .

- Methods of Application: The compounds were synthesized by integrating pyridinyl, adamantyl, and benzoyl moieties into one molecule .

- Results or Outcomes: Some of the synthesized compounds exhibited moderate activities against S. sclerotiorum, with EC50 values of 14.16-18.18 μg/mL .

3. Application in the Synthesis of Unsaturated Adamantane Derivatives

- Summary of the Application: The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Methods for their synthesis include catalytic dehydrogenation of adamantane itself, laser-induced dehydrogenation of adamantane and alkyladamantanes, and oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .

- Results or Outcomes: The synthesis of unsaturated adamantane derivatives has led to the creation of new materials based on natural and synthetic nanodiamonds .

4. Application in the Production of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

- Summary of the Application: N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide is produced by a reaction of adamantanecarboxylic acid with enamides .

- Methods of Application: The carboxylic acid derivative acts as an alkylating agent .

- Results or Outcomes: The product of the reaction is N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .

5. Application in the Production of Acrylic Acid Adamantan-1-yl Ester

- Summary of the Application: Acrylic Acid Adamantan-1-yl Ester is a compound that can be produced using Adamantan-1-yl compounds .

- Methods of Application: The specific methods of production are not detailed in the source, but it typically involves a reaction between an adamantan-1-yl compound and acrylic acid .

- Results or Outcomes: The product of the reaction is Acrylic Acid Adamantan-1-yl Ester .

6. Application in the Production of 1-Adamantan-1-yl)piperazine dihydrochloride

- Summary of the Application: 1-Adamantan-1-yl)piperazine dihydrochloride is a compound that can be produced using Adamantan-1-yl compounds .

- Methods of Application: The specific methods of production are not detailed in the source, but it typically involves a reaction between an adamantan-1-yl compound and piperazine .

- Results or Outcomes: The product of the reaction is 1-Adamantan-1-yl)piperazine dihydrochloride .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1-adamantyl)-2,2-dibromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJXVMSXFQUDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352250 | |

| Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yl)-2,2-dibromoethanone | |

CAS RN |

26525-25-7 | |

| Record name | 2,2-Dibromo-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26525-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26525-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.